(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248536
InChI: InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31 g/mol

(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC16248536

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid -

Specification

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
IUPAC Name 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Standard InChI Key IGLUKFNPDYXRDD-UHFFFAOYSA-N
Canonical SMILES CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazolidine ring—a saturated five-membered ring with one sulfur and one nitrogen atom. The (4S) configuration denotes the stereochemistry at the 4th position, while the 2RS designation indicates a mixture of stereoisomers at the 2nd position due to the methyl group’s orientation. The Boc group (tert-butyloxycarbonyl) protects the nitrogen atom, enhancing stability during synthetic reactions.

Key Structural Features:

  • Thiazolidine Ring: Provides rigidity and influences electronic properties.

  • Boc Protecting Group: Prevents unwanted side reactions at the nitrogen site.

  • Carboxylic Acid: Enables conjugation with amines or alcohols for peptide bond formation.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₁₇NO₄S
Molecular Weight247.31 g/mol
IUPAC Name2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
CAS Number1217546-87-6
SolubilityLimited in water; soluble in toluene, THF

The compound’s chirality and stereoisomerism make it valuable for studying asymmetric synthesis and enzymatic interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Thiazolidine Ring Formation: Condensation of L-cysteine methyl ester with ketones in toluene at 65°C, catalyzed by triethylamine .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the amine group.

  • Purification: Column chromatography isolates the desired stereoisomer.

A one-pot synthesis method has been reported, combining cyclization and acylation steps to improve efficiency .

Optimization Strategies

  • Solvent Selection: Toluene yields higher product purity compared to dichloromethane or chloroform .

  • Temperature Control: Maintaining 65°C during cyclization maximizes yield (up to 91% for nitro-substituted derivatives) .

  • Stereochemical Control: Chiral chromatography resolves enantiomers, though racemic mixtures may form depending on starting materials.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA), enabling sequential peptide chain elongation. For example, the compound has been used to synthesize thiazolidine-containing peptides with enhanced metabolic stability.

Agrochemical Safeners

Structural analogs, such as methyl (R)-N-dichloroacetyl-thiazolidine-4-carboxylates, exhibit safener activity by competitively inhibiting herbicide binding to acetolactate synthase (ALS) . While direct evidence for (4S)-3-Boc-2-methylthiazolidine-4-carboxylic acid’s safener activity is limited, its structural similarity suggests potential utility in crop protection .

Drug Discovery

Thiazolidine derivatives are explored for antibacterial and antidiabetic properties. The methyl and Boc substituents may modulate lipophilicity, influencing blood-brain barrier penetration and target binding.

Biological Activity and Mechanism

Enzyme Interactions

Molecular docking studies of related compounds reveal competitive inhibition at enzyme active sites. For instance, Compound 4e (a dichloroacetyl derivative) displaces chlorimuron-ethyl from ALS, restoring maize growth . This mechanism likely extends to other thiazolidine derivatives, depending on substituent electronic effects .

ParameterSpecification
Hazard StatementsH315-H319: Causes skin/eye irritation
Precautionary MeasuresP305+P351+P338: Eye exposure protocol

Comparative Analysis with Related Thiazolidines

CompoundStructural VariationApplications
2-Ethylthiazolidine-4-carboxylic acidEthyl at 2-positionPeptide backbone modification
N-Benzoylthiazolidine-4-carboxylateBenzoyl at N-positionHerbicide safeners
2-Isopropylthiazolidine-4-carboxylic acidIsopropyl at 2-positionLipophilic prodrug design

The Boc group in (4S)-3-Boc-2-methylthiazolidine-4-carboxylic acid confers superior stability over unprotected analogs, enabling its use in multi-step syntheses.

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